molecular formula C18H17Cl2N3S2 B2775186 3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole CAS No. 338967-96-7

3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole

Cat. No. B2775186
CAS RN: 338967-96-7
M. Wt: 410.38
InChI Key: YSJAMVAGGIOOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C18H17Cl2N3S2 and its molecular weight is 410.38. The purity is usually 95%.
BenchChem offers high-quality 3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antifungal Activity Triazoles are known for their antifungal properties. Researchers have investigated the efficacy of this compound against fungal pathogens, including Candida species and Aspergillus. Its mechanism of action involves inhibiting fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis, and ultimately impairing cell membrane integrity.
  • Anticancer Potential The triazole scaffold has attracted attention in cancer research. Studies suggest that 3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole exhibits cytotoxic effects against certain cancer cell lines. Researchers explore its impact on cell proliferation, apoptosis, and cell cycle regulation.
  • Metal Complexes and Catalysis Transition metal complexes containing triazole ligands play a crucial role in catalysis. This compound can coordinate with metals (such as copper, silver, or palladium) to form stable complexes. These complexes find applications in organic transformations, oxidation reactions, and cross-coupling reactions.
  • Agrochemicals and Pesticides The triazole moiety contributes to the design of agrochemicals and pesticides. Researchers investigate its potential as a fungicide or insecticide. By modifying the substituents, they aim to enhance selectivity and minimize environmental impact.
  • Photophysical Properties Scientists explore the photophysical behavior of 3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole. Its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics provide insights for optoelectronic applications, such as OLEDs and sensors.
  • Molecular Docking Studies

    • Computational approaches, including molecular docking, help predict the binding affinity of this compound to specific protein targets. Researchers investigate its interactions with enzymes, receptors, or transporters. Such studies guide drug discovery and rational design .

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S2/c1-3-23-17(13-6-4-5-7-16(13)24-2)21-22-18(23)25-11-12-8-9-14(19)15(20)10-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJAMVAGGIOOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.